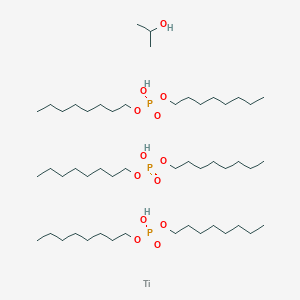
Isopropyltri(dioctylphosphate)titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyltri(dioctylphosphate)titanate is a chemical compound often used as a catalyst or chemical reagent in various fields. It is known for its ability to enhance the properties of materials it is combined with, making it valuable in industrial and scientific applications. The compound appears as a colorless or yellow transparent liquid and is easily soluble in common organic solvents .
Méthodes De Préparation
The preparation of Isopropyltri(dioctylphosphate)titanate involves a multi-step synthetic process. Typically, it is synthesized by reacting triethanolamine titanate with dioctyl phosphoric anhydride and isopropanol. The steps are as follows :
- Triethanolamine titanate and dioctyl phosphoric anhydride are added to a reaction vessel.
- Isopropanol is added as a solvent.
- The mixture is stirred and heated at an appropriate temperature.
- Upon completion of the reaction, this compound is obtained.
Analyse Des Réactions Chimiques
Isopropyltri(dioctylphosphate)titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Isopropyltri(dioctylphosphate)titanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Isopropyltri(dioctylphosphate)titanate involves its ability to modify the surface properties of materials it interacts with. For example, when used as a coupling agent, it forms covalent bonds with the surface of nanoparticles, enhancing their dispersibility in polymer matrices . This modification improves the mechanical and thermal properties of the resulting composites.
Comparaison Avec Des Composés Similaires
Isopropyltri(dioctylphosphate)titanate is unique compared to other titanate coupling agents due to its specific structure and functional groups. Similar compounds include:
Isopropyltri(dioctylphosphoryloxy)titanate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Triethanolamine titanate: Used as a precursor in the synthesis of this compound.
These compounds share some properties but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C51H113O13P3Ti |
|---|---|
Poids moléculaire |
1075.2 g/mol |
Nom IUPAC |
dioctyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H35O4P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18);3-4H,1-2H3; |
Clé InChI |
VEZLAPVLDJVYFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


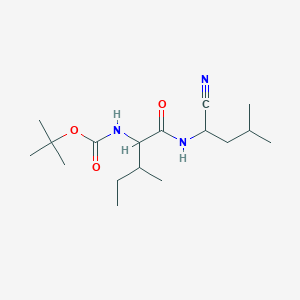
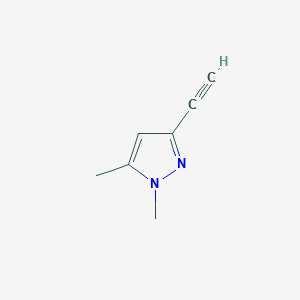
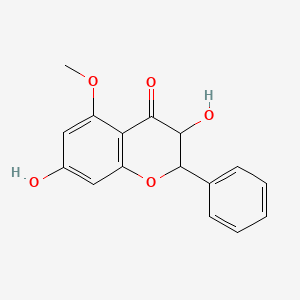
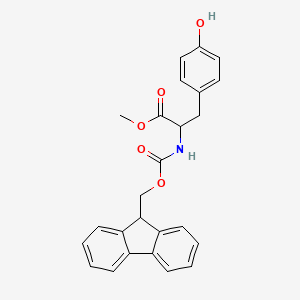
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)
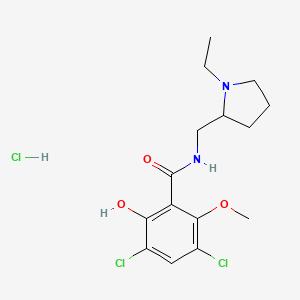
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)
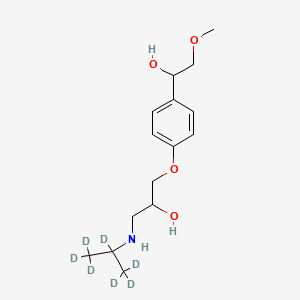

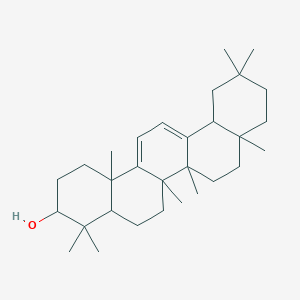
![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)



